molecular formula C19H22N2O2 B4919225 N-(tert-butyl)-4-[(phenylacetyl)amino]benzamide

N-(tert-butyl)-4-[(phenylacetyl)amino]benzamide

Cat. No.: B4919225
M. Wt: 310.4 g/mol
InChI Key: OAZBPMIRSGZLKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-4-[(phenylacetyl)amino]benzamide, commonly known as Boc-Phe-NH-PhAc, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit the activity of certain enzymes, making it a promising candidate for the development of novel drugs.

Mechanism of Action

Boc-Phe-NH-PhAc inhibits the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. By inhibiting these enzymes, Boc-Phe-NH-PhAc can reduce inflammation and pain.
Biochemical and Physiological Effects:
Boc-Phe-NH-PhAc has been shown to reduce the production of prostaglandins and leukotrienes, which are inflammatory mediators. It also decreases the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). These effects contribute to the anti-inflammatory and analgesic properties of Boc-Phe-NH-PhAc.

Advantages and Limitations for Lab Experiments

One of the advantages of using Boc-Phe-NH-PhAc in lab experiments is its ability to selectively inhibit COX-2 and 5-LOX, without affecting the activity of other enzymes. However, one limitation is that it may not be effective in all types of inflammation, as some inflammatory pathways may not be affected by the inhibition of COX-2 and 5-LOX.

Future Directions

There are several future directions for the study of Boc-Phe-NH-PhAc. One potential area of research is the development of novel drugs based on the structure of Boc-Phe-NH-PhAc, which could have improved efficacy and reduced side effects compared to current anti-inflammatory drugs. Another area of research is the investigation of the potential use of Boc-Phe-NH-PhAc in the treatment of other diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanisms of action of Boc-Phe-NH-PhAc and its potential interactions with other drugs.
In conclusion, Boc-Phe-NH-PhAc is a promising compound that has potential therapeutic applications in the treatment of various diseases. Its ability to selectively inhibit COX-2 and 5-LOX makes it a valuable tool for studying the mechanisms of inflammation and pain. Further research is needed to fully understand the potential of Boc-Phe-NH-PhAc and its future applications in medicine.

Synthesis Methods

The synthesis of Boc-Phe-NH-PhAc involves the reaction of tert-butyl carbamate with phenylacetyl chloride, followed by the addition of N-protected phenylalanine. The resulting product is then deprotected to obtain Boc-Phe-NH-PhAc.

Scientific Research Applications

Boc-Phe-NH-PhAc has been studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the development of drugs for the treatment of pain and inflammation.

Properties

IUPAC Name

N-tert-butyl-4-[(2-phenylacetyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-19(2,3)21-18(23)15-9-11-16(12-10-15)20-17(22)13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZBPMIRSGZLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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